6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
The compound “6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are non-naturally occurring small molecules that have aroused the interest of researchers due to their significant biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers and among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .Chemical Reactions Analysis
The reagents described for the reactions of triazolopyridines are bromine, aqueous sulphuric acid, glacial acetic acid, and selenium dioxide . The products from the triazolopyridines are dibromomethyl, hydroxymethyl, acetoxymethyl, and acyl derivatives of pyridine .Scientific Research Applications
Herbicidal Activity
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine derivatives have demonstrated significant herbicidal activity against a broad spectrum of vegetation. This was observed in compounds such as N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide and related compounds, indicating their potential use in agricultural settings (Moran, 2003).
Anticancer and Antimicrobial Activities
Several derivatives of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine have been found to possess potent anticancer activities. For instance, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide shows remarkable anticancer effects and reduced toxicity when orally administered (Wang et al., 2015). Furthermore, 6-fluoroaryl substituted [1,2,4]triazolo[1,5- a ]pyrimidines exhibit antimicrobial activity against Mycobacterium tuberculosis and gram-negative bacteria (Verbitskiy et al., 2016).
Tubulin Polymerization Inhibition
Some [1,2,4]triazolo[1,5-a]pyridine derivatives have been shown to inhibit tubulin polymerization, a unique mechanism that could be leveraged in cancer therapies. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, offering a novel approach to overcoming resistance in cancer treatment (Zhang et al., 2007).
Pharmacological Applications
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, closely related to 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine, is known for a wide range of pharmacological activities including anticancer, antimicrobial, anti-tubercular, and other activities. This highlights the potential of such compounds in various medicinal applications (Merugu et al., 2022).
Antioxidant Properties
Research has also been conducted on the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives, revealing their potential as antioxidant agents. This includes studies on the effects of these compounds on lipid peroxidation and other oxidative stress-related processes (Smolsky et al., 2022).
Future Directions
properties
IUPAC Name |
6-fluoro-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRMDXQHVKMVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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